molecular formula C14H12N4O3S B2761228 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013795-12-4

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2761228
M. Wt: 316.34
InChI Key: DNDLHXAVXXFIHO-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole ring, which is a heterocyclic compound. This ring system is part of many pharmaceuticals and useful synthetic compounds . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. Pyrazoles are notable for their use in medicine, including as anti-inflammatory, analgesic, and antipyretic drugs .


Molecular Structure Analysis

The compound has a complex structure with multiple ring systems, including a benzothiazole and a pyrazole ring. These rings are likely to contribute to the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, benzothiazoles and pyrazoles are known to undergo a variety of chemical reactions. For example, benzothiazoles can react with electrophiles at the sulfur atom or the carbon atom adjacent to the nitrogen . Pyrazoles can undergo reactions at the nitrogen atoms, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of the benzothiazole and pyrazole rings, the specific substituents on these rings, and the overall shape and charge distribution of the molecule .

Scientific Research Applications

Synthesis and Antioxidant Activities

Several studies have focused on synthesizing novel compounds with potential antioxidant activities. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Antibacterial and Antifungal Activities

Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at effective concentrations (Palkar et al., 2017).

Potential Anticancer Applications

Research on thiazole derivatives has shown that some compounds exhibit toxic effects on cancer cells without causing severe liver toxicity, suggesting their potential as antineoplastic agents (Shalai et al., 2021). Additionally, Senthilkumar et al. (2021) synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and evaluated its antibacterial, antifungal, and anticancer activities, showing promising results against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Safety And Hazards

The safety and hazards of the compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Benzothiazoles and pyrazoles are areas of active research in medicinal chemistry, and new compounds with these structures are continually being synthesized and evaluated for their biological activity . This compound, with its combination of a benzothiazole and a pyrazole ring, could potentially be of interest in this field.

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-7-3-9(17-18(7)2)13(19)16-14-15-8-4-10-11(21-6-20-10)5-12(8)22-14/h3-5H,6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDLHXAVXXFIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

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